4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one
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Overview
Description
4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring substituted with a dimethylamino group at the 4-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 4-chloro-6-phenylpyridazine with dimethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions enable the compound to bind to and modulate the activity of its target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A similar compound with a pyridine ring instead of a pyridazine ring.
6-Phenylpyridazin-3(2H)-one: Lacks the dimethylamino group but has a similar core structure.
Uniqueness
4-(Dimethylamino)-6-phenylpyridazin-3(2H)-one is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications that are not possible with similar compounds.
Properties
CAS No. |
89868-07-5 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(dimethylamino)-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)11-8-10(13-14-12(11)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16) |
InChI Key |
VQGZSVVRBXTUOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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